Receptor Binding Profile: High Selectivity for Dopamine D2 over D1, D3, and D4 Subtypes
Thiothixene exhibits a high degree of selectivity for the dopamine D2 receptor compared to other dopamine receptor subtypes, with a Ki value of 0.417 nM at the D2 receptor . This contrasts with its binding affinities for D1, D3, and D4 receptors, which are substantially lower, demonstrating a 810-fold selectivity over D1, a 446-fold selectivity over D3, and an 870-fold selectivity over D4. This defined selectivity profile distinguishes thiothixene from other antipsychotics that may have broader or different dopamine receptor binding patterns, making it a more targeted tool for D2-specific investigations.
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | D2: 0.417; D1: 338; D3: 186.2; D4: 363.1 |
| Comparator Or Baseline | D1, D3, D4 Receptors |
| Quantified Difference | 810-fold over D1; 446-fold over D3; 870-fold over D4 |
| Conditions | Radioligand binding assays in vitro |
Why This Matters
This quantitative, high-fold selectivity profile provides a specific rationale for choosing thiothixene over other antipsychotics when a research protocol requires precise targeting of the D2 receptor with minimal off-target activity at other dopamine receptor subtypes.
